tert-Butyl 2-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate
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Overview
Description
tert-Butyl 2-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate is a heterocyclic compound that belongs to the pyrrolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development . The structure of this compound includes a pyrrolo[3,4-d]pyrimidine core with a tert-butyl ester and a chlorine substituent, which contribute to its unique chemical properties.
Mechanism of Action
Target of Action
Similar compounds such as 4-chloro-5h-pyrrolo[3,2-d]pyrimidine have been reported to bind to enzymes like dna gyrase and rna polymerase .
Mode of Action
It can be inferred from related compounds that it might interact with its targets, leading to changes in their function .
Biochemical Pathways
Based on the targets of similar compounds, it can be inferred that it might affect the dna replication and rna transcription processes .
Pharmacokinetics
It is known that the compound is a solid at room temperature and should be stored in a refrigerator .
Result of Action
Based on the mode of action of similar compounds, it can be inferred that it might inhibit the growth of bacteria by preventing the breakdown of bacterial dna .
Action Environment
It is known that the compound should be stored in a refrigerator, indicating that its stability might be affected by temperature .
Preparation Methods
The synthesis of tert-Butyl 2-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate typically involves multiple steps. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity of the final product . Industrial production methods may involve scaling up these reactions using continuous flow techniques to enhance efficiency and reduce costs .
Chemical Reactions Analysis
tert-Butyl 2-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, and reducing agents like lithium aluminum hydride for reduction reactions . The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
tert-Butyl 2-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of kinase inhibitors, which are important in cancer treatment.
Biological Studies: The compound is studied for its potential anti-inflammatory and antimicrobial properties.
Chemical Biology: It serves as a probe to study various biological pathways and molecular interactions.
Comparison with Similar Compounds
tert-Butyl 2-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate can be compared with other pyrrolo[3,4-d]pyrimidine derivatives, such as:
2-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Similar in structure but lacks the tert-butyl ester group, which may affect its solubility and biological activity.
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Another derivative with different substitution patterns, leading to variations in its chemical reactivity and applications.
The unique combination of the tert-butyl ester and chlorine substituent in this compound contributes to its distinct chemical properties and makes it a valuable compound for various research applications.
Properties
IUPAC Name |
tert-butyl 2-chloro-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O2/c1-11(2,3)17-10(16)15-5-7-4-13-9(12)14-8(7)6-15/h4H,5-6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMGOBQAMJNTCPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CN=C(N=C2C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30735297 |
Source
|
Record name | tert-Butyl 2-chloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30735297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211581-47-3 |
Source
|
Record name | tert-Butyl 2-chloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30735297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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